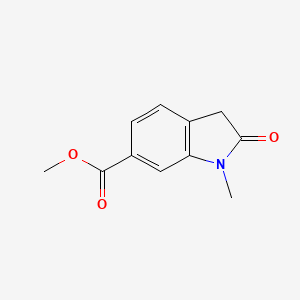

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-2-oxo-3H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9-5-8(11(14)15-2)4-3-7(9)6-10(12)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPZGJANFKCPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501153605 | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501153605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638764-31-4 | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501153605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Key Synthetic Intermediate: A Technical Guide to Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Abstract

The 2-oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the history and synthesis of a key derivative, Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. While not marked by a singular moment of discovery, its importance has grown in lockstep with the development of advanced therapeutics, most notably as a crucial intermediate. We will explore the strategic considerations underpinning its synthesis, from the construction of the foundational oxindole ring to the critical N-methylation step. This document serves as a comprehensive resource for researchers and professionals in drug development, providing not only detailed synthetic protocols but also the scientific rationale that drives these methodologies.

Introduction: The Significance of the 2-Oxindole Core

The 2-oxindole, or 1,3-dihydro-2H-indol-2-one, is a bicyclic aromatic heterocycle that has captured the attention of medicinal chemists for decades. Its rigid structure, combined with the presence of a lactam ring and multiple sites for functionalization, makes it an ideal framework for designing molecules that can interact with a variety of biological targets.[1] Derivatives of this core are found in a wide array of pharmaceuticals, including agents targeting neurological disorders and various cancers.[2][3]

The subject of this guide, this compound (CAS 1638764-31-4), has emerged as a particularly valuable building block.[4] Its utility is exemplified by its role as a key intermediate in the synthesis of Nintedanib, a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[5] The journey to efficiently synthesize this molecule is therefore a story of enabling the production of life-saving medicines.

The Genesis of a Precursor: Synthesis of Methyl 2-oxoindoline-6-carboxylate

The history of this compound is inextricably linked to the synthesis of its immediate precursor, Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8).[6][7] The efficient construction of this foundational oxindole is paramount. Various industrial processes have been developed, often starting from substituted nitroaromatics. One common approach involves a multi-step sequence that culminates in a reductive cyclization.

Conceptual Synthetic Pathway for the Precursor

The synthesis often begins with a commercially available starting material like 4-chloro-3-nitrobenzoic acid. The key transformations involve esterification, nucleophilic aromatic substitution to introduce a malonic ester moiety, and finally, a reductive cyclization to form the oxindole ring.

Figure 2: The N-methylation reaction mechanism.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is based on established chemical literature. [8]

-

Dissolve Methyl 2-oxoindoline-6-carboxylate in anhydrous N,N-dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice-water bath.

-

Carefully add sodium hydride (typically a 60% dispersion in mineral oil) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the reaction mixture at 0°C for approximately 10-15 minutes to ensure complete deprotonation.

-

Add iodomethane dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound as a pale yellow oil. [8]

Quantitative Data Summary

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 2-oxoindoline-6-carboxylate | 1. NaH 2. Iodomethane | DMF | 0 to RT | ~1.5 | 47 | [8] |

Conclusion and Future Directions

The history of this compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own "discovery" may be subtle, its role as a key building block is undeniable. The synthetic routes presented here, refined through industrial process development, highlight the principles of strategic bond formation and functional group manipulation. As medicinal chemists continue to explore the chemical space around the 2-oxindole core, the demand for this and related intermediates will undoubtedly persist, driving further innovation in their synthesis.

References

-

ResearchGate. (n.d.). Synthesis of 1-(morpholino (pyridine) methyl)-2-oxoindoline) amino) and thiazole derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8. Retrieved from [Link]

-

Chemspace. (n.d.). Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester. Retrieved from [Link]

-

iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1638764-31-4 [amp.chemicalbook.com]

- 5. tdcommons.org [tdcommons.org]

- 6. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]

- 7. 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 1-Methyl-2,3-dihydro-1H-indole-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate: A Predictive Technical Guide

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. In the absence of direct experimental spectra in publicly available databases, this document synthesizes established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this and similar molecules.

Introduction to this compound

This compound is a substituted oxindole derivative. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The substituents—a methyl group on the indole nitrogen (N1), an oxo group at the 2-position, and a methyl carboxylate at the 6-position—are expected to significantly influence its electronic and steric properties, and consequently its spectroscopic signature. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.

Experimental Protocol: ¹H NMR Data Acquisition

A hypothetical standard operating procedure for acquiring the ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Pulse sequence: Standard single-pulse experiment (zg30)

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | d, J ≈ 1.5 Hz | 1H | H-7 | Aromatic proton ortho to the ester group, expected to be deshielded. The small coupling constant is due to meta-coupling with H-5. |

| ~ 7.65 | dd, J ≈ 8.0, 1.5 Hz | 1H | H-5 | Aromatic proton ortho to the lactam ring and meta to the ester group. It will show coupling to both H-4 and H-7. |

| ~ 7.05 | d, J ≈ 8.0 Hz | 1H | H-4 | Aromatic proton ortho to the methylene group, coupled to H-5. |

| ~ 3.90 | s | 3H | -COOCH₃ | Methyl ester protons are typically in this region and appear as a sharp singlet.[1][2][3] |

| ~ 3.60 | s | 2H | C₃-H₂ | Methylene protons of the oxindole ring, appearing as a singlet due to the absence of adjacent protons. |

| ~ 3.25 | s | 3H | N-CH₃ | N-methyl protons on the lactam ring, appearing as a singlet. |

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-2048 (due to the low natural abundance of ¹³C)

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175.0 | C=O (Lactam) | The carbonyl carbon of a five-membered lactam (γ-lactam) is typically found in this region.[4][5] |

| ~ 166.0 | C=O (Ester) | The carbonyl carbon of a methyl ester generally appears in this range.[6][7][8] |

| ~ 145.0 | C-7a | Aromatic quaternary carbon attached to the nitrogen. |

| ~ 132.0 | C-6 | Aromatic quaternary carbon bearing the ester group. |

| ~ 128.0 | C-5 | Aromatic CH carbon. |

| ~ 125.0 | C-3a | Aromatic quaternary carbon adjacent to the methylene group. |

| ~ 123.0 | C-7 | Aromatic CH carbon. |

| ~ 109.0 | C-4 | Aromatic CH carbon. |

| ~ 52.0 | -COOCH₃ | The methyl carbon of the ester group.[9] |

| ~ 36.0 | C-3 | The methylene carbon of the oxindole ring. |

| ~ 26.0 | N-CH₃ | The N-methyl carbon. |

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR Analysis.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Predicted Key IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 1745 | Strong | C=O stretch (Ester) | The carbonyl stretch of a saturated ester typically appears in this region.[10][11] |

| ~ 1710 | Strong | C=O stretch (Lactam) | The carbonyl stretch of a five-membered lactam is expected around this frequency.[12][13] |

| ~ 1610, 1480 | Medium | C=C stretch (Aromatic) | Characteristic absorptions for the aromatic ring. |

| ~ 1250 | Strong | C-O stretch (Ester) | The C-O single bond stretch of the ester is a prominent feature.[11] |

Workflow for IR Spectroscopy Analysis

Sources

- 1. aocs.org [aocs.org]

- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectrometrics.com [spectrometrics.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and professionals in the drug development sector. It will delve into the theoretical underpinnings of solubility, present a robust experimental framework for determining the solubility of the title compound in a diverse range of solvents, and offer insights into the interpretation of the resulting data. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces at play between the solute and solvent molecules.[1][2][3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. The key factors influencing this energetic balance are polarity and the capacity for hydrogen bonding.

The Role of Polarity

Polarity arises from an uneven distribution of electron density within a molecule, creating a dipole moment.[4][5] Polar solvents possess significant dipole moments and are effective at dissolving other polar or ionic compounds.[4] Conversely, nonpolar solvents have a more uniform electron distribution and are better suited for dissolving nonpolar solutes.[1] The dielectric constant of a solvent is a quantitative measure of its polarity; a higher dielectric constant generally indicates greater polarity.[5]

Hydrogen Bonding: A Key Intermolecular Force

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen or nitrogen.[6][7] Solvents that can act as hydrogen bond donors (protic solvents) or acceptors are particularly effective at dissolving solutes that also possess these capabilities.[4][7] The ability of a compound to form hydrogen bonds significantly impacts its solubility in protic solvents like water and alcohols.[4][6]

Structural Analysis of this compound

To predict the solubility behavior of this compound, a structural analysis is essential. The molecule possesses several key functional groups that will dictate its interactions with various solvents:

-

An Amide Group: The cyclic amide (lactam) within the oxindole ring system is polar. The carbonyl oxygen can act as a hydrogen bond acceptor.

-

An Ester Group: The methyl carboxylate group is also polar, with the carbonyl oxygen and the ester oxygen capable of acting as hydrogen bond acceptors.

-

An Aromatic Ring: The benzene ring is largely nonpolar.

-

N-Methyl Group: The methyl group on the nitrogen atom at position 1 prevents this nitrogen from acting as a hydrogen bond donor.

Overall, the presence of two carbonyl groups and an ester oxygen suggests that this compound has a moderate to high degree of polarity and can act as a hydrogen bond acceptor. However, the lack of a hydrogen bond donor on the ring nitrogen and the presence of the nonpolar aromatic ring and methyl groups will also influence its solubility. It is therefore expected to exhibit preferential solubility in polar aprotic solvents and some polar protic solvents, with limited solubility in nonpolar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (analytical grade)

-

A diverse range of solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask solubility determination protocol.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

Accurately dispense a known volume of each selected solvent into the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to validate the chosen incubation time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Centrifuge the vials at a high speed to further pellet the undissolved compound.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable solvent to construct a calibration curve.

-

Accurately dilute the filtered supernatant.

-

Analyze the diluted samples and the standard solutions using a validated HPLC method.

-

Determine the concentration of the dissolved compound in the supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Perform each measurement in triplicate to assess the reproducibility of the results.

-

Solvent Selection and Predicted Solubility Profile

A diverse set of solvents should be selected to probe the solubility of this compound across a range of polarities and hydrogen bonding capabilities. The table below presents a proposed list of solvents and their relevant properties.

| Solvent | Type | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bonding |

| Water | Polar Protic | 10.2 | 80.1 | Donor & Acceptor |

| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor |

| Ethanol | Polar Protic | 4.3 | 24.6 | Donor & Acceptor |

| Isopropanol | Polar Protic | 3.9 | 19.9 | Donor & Acceptor |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Acceptor |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor |

| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | Weak Acceptor |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | Acceptor |

| Toluene | Nonpolar | 2.4 | 2.4 | None |

| Hexane | Nonpolar | 0.1 | 1.9 | None |

Note: Polarity index and dielectric constant values are approximate and can vary slightly depending on the source.

The following diagram illustrates the predicted relationship between solvent type and the solubility of this compound.

Caption: Predicted solubility based on solvent type.

Discussion and Interpretation of Results

The experimentally determined solubility data should be tabulated and analyzed in the context of the theoretical principles outlined earlier. It is anticipated that this compound will exhibit the highest solubility in polar aprotic solvents such as DMSO and acetonitrile. These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions, and their ability to act as hydrogen bond acceptors will accommodate the carbonyl and ester oxygens.

In polar protic solvents like water, methanol, and ethanol, the solubility is expected to be moderate. While these solvents can form hydrogen bonds with the solute, the energy required to disrupt the strong hydrogen-bonding network of the solvent itself may limit the extent of dissolution.

The solubility in nonpolar solvents such as toluene and hexane is predicted to be low. The significant mismatch in polarity between the solute and these solvents will result in weak solute-solvent interactions that are insufficient to overcome the solute-solute and solvent-solvent forces.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By integrating theoretical principles with a detailed and robust experimental protocol, researchers can generate high-quality, reproducible solubility data. This information is critical for guiding formulation development, predicting in vivo behavior, and ultimately advancing promising drug candidates through the development pipeline. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]

-

Oreate AI Blog. (2023). Understanding 'Like Dissolves Like': The Chemistry of Solubility. [Link]

-

Chemistry For Everyone. (2023). How Do Hydrogen Bonds Influence Solubility?. YouTube. [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition. [Link]

-

Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]

-

True Geometry's Blog. (n.d.). What role does solvent polarity play in solubility?. [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubChem. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester. [Link]

-

Chemspace. (n.d.). Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. [Link]

-

ZaiQi Bio-Tech. (n.d.). methyl 2-oxoindoline-6-carboxylate. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

-

ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]

-

Tutoring Blog. (2023). Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. [Link]

-

LON-CAPA OCHem. (n.d.). Polar Protic Solvents. [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. [Link]

-

Murov, S. L. (2022). Properties of Common Organic Solvents. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. [Link]

-

Alloprof. (n.d.). Measuring Solubility. [Link]

-

ResearchGate. (n.d.). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 4. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]

- 5. LON-CAPA OCHem [s10.lite.msu.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. What do you mean by polar protic and polar aprotic class 12 chemistry CBSE [vedantu.com]

- 8. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]

An In-Depth Technical Guide to Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS Number: 1638764-31-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, identified by the CAS number 1638764-31-4, is a heterocyclic organic compound with a core oxindole structure. This molecule has garnered attention in the pharmaceutical industry primarily as a known impurity of Indobufen, a platelet aggregation inhibitor. Furthermore, its structural precursor, methyl 2-oxoindoline-6-carboxylate, is a key intermediate in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers and idiopathic pulmonary fibrosis. Understanding the properties, synthesis, and analytical characterization of this compound is therefore of significant importance for quality control in drug manufacturing and for researchers exploring the structure-activity relationships of oxindole derivatives.

This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical structure, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its known associations within the pharmaceutical landscape.

Chemical Structure and Physicochemical Properties

The structural framework of this compound features a bicyclic system composed of a benzene ring fused to a five-membered lactam ring, which is characteristic of an oxindole. The nitrogen atom of the lactam is methylated, and a methyl carboxylate group is attached at the 6-position of the indole core.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | Methyl 1-methyl-2-oxoindoline-6-carboxylate, 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester | |

| CAS Number | 1638764-31-4 | |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | - |

| Precursor Melting Point | 184-190 °C (for methyl 2-oxoindoline-6-carboxylate) |

Synthesis and Mechanistic Insights

While a specific, published synthetic protocol for this compound is not readily found, a logical and experimentally feasible approach involves the N-methylation of its immediate precursor, methyl 2-oxoindoline-6-carboxylate. This precursor is a known intermediate in the synthesis of the pharmaceutical agent Nintedanib.[1][2]

The proposed synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of the oxindole acts as a nucleophile, attacking an electrophilic methyl source, typically iodomethane. The reaction is generally carried out in the presence of a base to deprotonate the weakly acidic N-H of the lactam, thereby increasing its nucleophilicity.

Sources

Whitepaper: A Senior Scientist's Guide to the Initial Characterization of Novel Oxindole Compounds

Abstract

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in natural products and its versatile biological activity.[1][2][3] The journey from a newly synthesized oxindole derivative to a viable drug candidate is a rigorous process, beginning with a comprehensive initial characterization. This guide provides an in-depth, field-proven framework for researchers and drug development professionals to conduct this critical first-pass analysis. We will move beyond rote protocols to explore the causality behind each experimental choice, ensuring a self-validating data package that establishes the compound's identity, purity, fundamental properties, and preliminary biological potential.

The Strategic Importance of the Oxindole Core

The oxindole, or 2-indolinone, is a bicyclic aromatic heterocycle first isolated from plants of the Uncaria genus.[1][4] Its rigid structure provides a stable framework that can be chemically modified at several positions, allowing for the precise orientation of functional groups to interact with biological targets.[2] This structural versatility is why oxindole derivatives have been successfully developed as kinase inhibitors, anticancer agents, antimicrobials, and anti-inflammatory drugs, among a plethora of other therapeutic applications.[1][2][4][5] A robust initial characterization is therefore not merely a procedural step; it is the foundation upon which all subsequent, more resource-intensive development efforts are built.

Foundational Analysis: Synthesis, Purification, and Structural Elucidation

The axiom "garbage in, garbage out" is acutely relevant in drug discovery. An impure or misidentified compound will yield misleading biological data, wasting significant time and resources. Therefore, the initial phase of characterization is dedicated to unequivocally confirming the structural identity and purity of the novel oxindole compound.

Synthesis and Purification Rationale

While numerous synthetic strategies exist for the oxindole core, such as the Brunner or Stolle syntheses, the final product of any reaction is rarely pure.[6] Common impurities include starting materials, reagents, and side-products.

Causality: High-performance liquid chromatography (HPLC) is the gold standard for both analysis and purification. An analytical HPLC run with a broad gradient (e.g., 5-95% acetonitrile in water) provides a quantitative assessment of purity. For characterization, a compound should be >95% pure by HPLC analysis. Preparative HPLC is then used to isolate the compound of interest to this purity standard. The choice of a C18 (octadecylsilyl) column is logical for most oxindole derivatives due to their moderate polarity.[7]

The Spectroscopic Triad: Confirming the Molecular Blueprint

No single technique can definitively confirm a structure. We rely on a triad of spectroscopic methods—NMR, Mass Spectrometry, and IR—that provide orthogonal and complementary information.

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.

-

¹H NMR: Confirms the presence and electronic environment of all protons. For an oxindole, we expect to see characteristic signals for aromatic protons, any aliphatic protons on substituents, and a key singlet for the N-H proton, which is typically deshielded by the adjacent carbonyl group and appears downfield.[4]

-

¹³C NMR: Provides a count of unique carbon atoms and identifies their nature (e.g., carbonyl, aromatic, aliphatic). The carbonyl carbon (C=O) of the oxindole lactam is a key diagnostic signal, typically appearing around 170-180 ppm.

MS provides the molecular weight of the compound, offering a crucial check on its elemental composition.

Causality: Electrospray Ionization (ESI) is a preferred "soft" ionization technique as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the primary molecular weight easy to identify.[7][8] Critically, High-Resolution Mass Spectrometry (HRMS) must be performed. This provides an exact mass measurement to four or five decimal places, allowing for the unambiguous determination of the molecular formula. This level of certainty is a prerequisite for publication and patent filings.

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality: For oxindoles, the two most important diagnostic peaks are the N-H stretch (typically a sharp peak around 3200-3300 cm⁻¹) and the C=O lactam stretch (a strong, sharp peak around 1700-1720 cm⁻¹).[9] The presence and position of these peaks provide rapid, confirmatory evidence of the core oxindole scaffold.

Workflow for Structural Elucidation

The following diagram outlines the logical flow for purifying a newly synthesized compound and confirming its structure using the spectroscopic triad.

Caption: Step-by-step workflow for the MTT cell viability assay.

Data Integration and Path Forward

The initial characterization phase culminates in the synthesis of all collected data into a comprehensive report. This document should include the confirmed structure, purity, key physicochemical properties, and preliminary biological activity (e.g., IC₅₀ value). This self-validating data package allows for an informed decision:

-

Proceed: The compound shows promising activity and drug-like properties, warranting further investigation into its mechanism of action, selectivity, and in vivo efficacy.

-

Optimize: The compound shows a hint of activity but has poor properties (e.g., low solubility). The data can inform the next round of medicinal chemistry efforts to create improved analogs.

-

Terminate: The compound is inactive or displays undesirable properties (e.g., broad cytotoxicity at low concentrations), making it a poor candidate for further development.

This rigorous, logic-driven approach to initial characterization ensures that only the most promising and well-understood novel oxindole compounds are advanced, maximizing the efficiency and success rate of the entire drug discovery pipeline.

References

-

Khetmalis, Y. M., Sangeetha, G. P. V., Chandu, A., Swati, Murugesan, S., Sharma, V., & Kondapalli, V. G. C. S. (2022). Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. Future Medicinal Chemistry. Available at: [Link]

-

Khetmalis, Y., Sekhar, K. V. G. C., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Available at: [Link]

-

Kaur, M., Singh, M., & Silakari, O. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 654-681. Available at: [Link]

-

Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Available at: [Link]

-

Wang, X., et al. (2014). An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions. Molecules, 19(11), 17734-17745. Available at: [Link]

-

Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14955-14988. Available at: [Link]

-

Rudrangi, R. S., et al. (2015). Oxindoles and Their Pharmaceutical Significance-an Overview. ResearchGate. Available at: [Link]

-

Sumpter, W. C. (1945). The Chemistry of Oxindole. Chemical Reviews, 37(3), 443-479. Available at: [Link]

-

Harrity, J. P. A., et al. (n.d.). Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online. Available at: [Link]

-

Kamal, A., et al. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Drug Targets, 10(4), 313-327. Available at: [Link]

-

Khan, M., et al. (2014). Discovery of novel oxindole derivatives as potent α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3441-3448. Available at: [Link]

-

Ask This Paper. (2016). oxindole-a-chemical-prism-carrying-plethora-of-therapeutic-benefits. Available at: [Link]

-

Badr, M. F. A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

-

Yadav, P., et al. (2023). Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. Toxicology in Vitro, 86, 105517. Available at: [Link]

-

Chear, N. J. Y., et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids From Leaves of Mitragyna Speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. Journal of AOAC INTERNATIONAL, 98(1), 13-21. Available at: [Link]

Sources

- 1. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Substituted Oxindoles

Introduction: The Oxindole Scaffold as a Privileged Structure in Kinase Inhibition

The oxindole core is a prominent structural motif in medicinal chemistry, recognized for its versatility in targeting a range of biological macromolecules.[1][2] Substituted oxindole derivatives, in particular, have emerged as a highly successful class of compounds, with several gaining FDA approval as therapies for various cancers.[2][3] A prime example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[4][5] The success of these drugs stems from their ability to selectively inhibit protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1][2]

This guide provides a comprehensive overview of the experimental strategies and methodologies employed to investigate the mechanism of action of substituted oxindoles, with a focus on their role as tyrosine kinase inhibitors. We will delve into the core signaling pathways affected, provide detailed protocols for key validation assays, and offer insights into the causal logic behind experimental design.

Core Mechanisms: Targeting Receptor Tyrosine Kinases

Many biologically active substituted oxindoles function by inhibiting receptor tyrosine kinases (RTKs).[6] These cell surface receptors play a pivotal role in regulating fundamental cellular processes such as proliferation, survival, migration, and angiogenesis.[7] Over-activation or mutation of RTKs is a common driver of tumorigenesis. The primary targets for many therapeutic oxindoles include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][8]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[4][9][10]

-

Fibroblast Growth Factor Receptors (FGFRs): Regulate cell proliferation, differentiation, and migration.[11][12]

By inhibiting these RTKs, substituted oxindoles can disrupt the signaling cascades that promote tumor growth and survival.[4][5] Sunitinib, for instance, potently inhibits VEGFRs and PDGFRs, leading to reduced tumor vascularization and cancer cell apoptosis.[4]

Visualizing Key Signaling Pathways

To understand the impact of substituted oxindoles, it is essential to visualize the signaling pathways they disrupt. The following diagrams illustrate the canonical signaling cascades initiated by VEGFR-2, PDGFR, and FGFR.

Caption: PDGFR Signaling Pathway and Inhibition by Substituted Oxindoles.

Caption: FGFR Signaling Pathway and Inhibition by Substituted Oxindoles.

Experimental Workflow for Mechanistic Elucidation

A hierarchical and iterative approach is crucial for definitively characterizing the mechanism of action of a novel substituted oxindole. The following workflow ensures a logical progression from broad cellular effects to specific molecular interactions.

Caption: Logical workflow for mechanism of action studies.

Phase 1: Assessing Cellular Effects

The initial step is to determine the compound's impact on cancer cell viability and its ability to induce programmed cell death (apoptosis).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [13]Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. [14] Protocol: MTT Assay for Cell Viability [15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the substituted oxindole compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. 4. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. [15]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

To determine if the observed decrease in cell viability is due to apoptosis, the activity of key executioner caspases, caspase-3 and caspase-7, can be measured. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for this purpose. [17][18] Protocol: Caspase-Glo® 3/7 Assay [17][19]

-

Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well white-walled plate as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Phase 2: Identifying Molecular Targets

Once cellular activity is confirmed, the next crucial step is to identify the specific molecular targets of the compound.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. [20][21]They are essential for determining the potency and selectivity of the inhibitor.

Protocol: In Vitro Kinase Assay [20][22][23]

-

Reaction Setup: In a microplate, combine the purified kinase (e.g., VEGFR-2, PDGFR-β), a specific substrate peptide, and the substituted oxindole at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method). [21]3. Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Signal Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring radioactivity. For non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate is often used in an ELISA-like format.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

| Kinase Target | Example Oxindole Inhibitor | Typical IC50 Range (nM) |

| VEGFR-2 | Sunitinib | 9 |

| PDGFR-β | Sunitinib | 8 |

| c-Kit | Sunitinib | - |

| VEGFR-2 | Semaxanib (SU5416) | 1230 |

| PDGFR-β | Semaxanib (SU5416) | >20,000 |

Data compiled from multiple sources.[24][25]

Phase 3: Confirming Cellular Target Engagement

Demonstrating that the compound inhibits the intended target within a cellular context is a critical validation step.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of a target protein in cells treated with the inhibitor. A decrease in the phosphorylated form of the target kinase indicates successful target engagement. [26] Protocol: Western Blot for Phospho-RTK Analysis [26][27]

-

Cell Lysis: Treat cells with the substituted oxindole for a short period (e.g., 1-2 hours) after stimulating with the appropriate growth factor (e.g., VEGF for VEGFR-2). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [28]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay. [29]3. SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. [26]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state. [30]

Conclusion: A Rigorous Path to Mechanistic Understanding

References

-

Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. Available at: [Link]

-

Sunitinib - Wikipedia. Available at: [Link]

-

In vitro kinase assay - Protocols.io. Available at: [Link]

-

Roles of PDGF/PDGFR signaling in various organs - PMC - PubMed Central - NIH. Available at: [Link]

-

MTT (Assay protocol - Protocols.io. Available at: [Link]

-

Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed. Available at: [Link]

-

Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. Available at: [Link]

-

What is the mechanism of Sunitinib Malate? - Patsnap Synapse. Available at: [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available at: [Link]

-

VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... - ResearchGate. Available at: [Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. Available at: [Link]

-

Sunitinib: the antiangiogenic effects and beyond - PMC - NIH. Available at: [Link]

-

Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors. Available at: [Link]

-

Platelet-derived Growth Factor (PDGF) Family - Sino Biological. Available at: [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. Available at: [Link]

-

The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. Available at: [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. Available at: [Link]

-

Platelet-derived growth factor receptor - Wikipedia. Available at: [Link]

-

Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals. Available at: [Link]

-

VEGFA-VEGFR2 Pathway - Reactome. Available at: [Link]

-

In vitro NLK Kinase Assay - PMC - NIH. Available at: [Link]

-

Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts - Assay Genie. Available at: [Link]

-

Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamic - ChemRxiv. Available at: [Link]

-

FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Roles of PDGF/PDGFR signaling in various organs - The Korean Journal of Physiology & Pharmacology. Available at: [Link]

-

Pan/Phospho Analysis for Western Blot Normalization - LICORbio™. Available at: [Link]

-

Pan/Phospho Analysis For Western Blot Normalization - Protocols.io. Available at: [Link]

-

Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - NIH. Available at: [Link]

-

Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances | Request PDF - ResearchGate. Available at: [Link]

-

In vitro assay for cyclin-dependent kinase activity in yeast - CORE. Available at: [Link]

-

Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation | ACS Omega. Available at: [Link]

-

In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies - Research Square. Available at: [Link]

-

(PDF) In vitro kinase assay v1 - ResearchGate. Available at: [Link]

Sources

- 1. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Sunitinib - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. In vitro kinase assay [protocols.io]

- 21. revvity.com [revvity.com]

- 22. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 25. selleckchem.com [selleckchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 28. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 29. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]

- 30. licorbio.com [licorbio.com]

An In-depth Technical Guide to 1-Methyl-2-Oxoindoline Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects

Abstract

The 1-methyl-2-oxoindoline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of 1-methyl-2-oxoindoline derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for accessing this core structure and its analogs, elucidate the key signaling pathways modulated by these compounds, and provide detailed experimental protocols for their synthesis and evaluation. This guide aims to be a comprehensive resource, blending established knowledge with recent advancements to facilitate further research and development in this promising area of therapeutic discovery.

Introduction: The Significance of the 1-Methyl-2-Oxoindoline Core

The 2-oxindole core is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities. The methylation at the N-1 position to form the 1-methyl-2-oxoindoline scaffold significantly influences the physicochemical and pharmacological properties of the resulting derivatives. This modification can enhance metabolic stability, modulate receptor binding affinity, and improve cell permeability, making it a key strategic element in drug design.

Derivatives of 1-methyl-2-oxoindoline have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1] Their mechanism of action often involves the inhibition of critical cellular signaling pathways implicated in various diseases. This guide will focus on the synthesis of these derivatives and their interactions with key biological targets.

Synthetic Strategies for 1-Methyl-2-Oxoindoline Derivatives

The synthesis of 1-methyl-2-oxoindoline derivatives can be broadly categorized into two main approaches: direct N-methylation of a pre-existing oxindole core and the de novo construction of the methylated heterocyclic system. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring and at the C3 position.

N-Methylation of Substituted Isatins

A common and straightforward method for the synthesis of 1-methyl-2-oxoindoline derivatives is the N-methylation of commercially available or synthesized isatins (indoline-2,3-diones). This approach is particularly useful for creating a library of derivatives with diverse substitutions on the aromatic ring.

This protocol describes the synthesis of 5-bromo-1-methylindoline-2,3-dione via the N-methylation of 5-bromoisatin.[2]

Materials:

-

5-Bromoisatin

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 5-bromoisatin (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitate formed is collected by filtration, washed with water, and dried under vacuum to yield the desired product.

Multi-component Reactions for Spiro-Oxindole Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like spiro-oxindole derivatives in a single step. These reactions are highly valuable for generating molecular diversity.

This protocol outlines the synthesis of a spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivative.[3][4]

Materials:

-

Isatin (or a substituted derivative)

-

3-Methyl-1-phenyl-1H-pyrazol-5-amine

-

Meldrum's acid

-

Wet cyanuric chloride (catalyst)

Procedure:

-

A mixture of isatin (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), Meldrum's acid (1 mmol), and wet cyanuric chloride (10 mol%) is heated under solvent-free conditions at 100-110 °C for the appropriate time as monitored by TLC.[5]

-

After completion of the reaction, the mixture is cooled to room temperature.[5]

-

The solid product is washed with water and then purified by recrystallization from ethanol to afford the desired spiro compound.[5]

Biological Activities and Key Signaling Pathways

1-Methyl-2-oxoindoline derivatives have been shown to modulate several critical signaling pathways implicated in cancer and inflammation. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of Receptor Tyrosine Kinase Signaling: The c-MET Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[6] Aberrant activation of the HGF/c-MET signaling pathway is a hallmark of many cancers, making it an attractive therapeutic target.[7] Several 2-oxindole derivatives have been developed as potent c-MET inhibitors.[8][9]

Upon HGF binding, c-MET dimerizes and autophosphorylates key tyrosine residues in its kinase domain, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.[10] 1-Methyl-2-oxoindoline derivatives can competitively bind to the ATP-binding pocket of the c-MET kinase domain, thereby inhibiting its activity and blocking downstream signaling.

Caption: The c-MET signaling pathway and its inhibition by 1-methyl-2-oxoindoline derivatives.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is also implicated in the maintenance of stem cells and tissue homeostasis in adults.[11][12] Dysregulation of this pathway can lead to developmental abnormalities and is a driving force in several types of cancer.[11]

In the absence of the Hh ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), a G protein-coupled receptor-like protein.[13][14] This leads to the proteolytic cleavage of the GLI transcription factors into their repressor forms. Upon binding of the Hh ligand to PTCH, the inhibition of SMO is relieved, leading to the accumulation of the full-length, activator forms of GLI proteins, which then translocate to the nucleus and activate the transcription of target genes.[13][14] Certain 1-methyl-2-oxoindoline derivatives have been investigated as modulators of this pathway.

Sources

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate: An Application Note and Protocol

Introduction

The oxindole scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents, making its efficient and reliable preparation a topic of significant interest to the drug discovery and development community.[3][4]

This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The synthetic strategy involves a two-step sequence: first, the preparation of the core intermediate, Methyl 2-oxoindoline-6-carboxylate, followed by its selective N-methylation. The causality behind experimental choices and best practices for ensuring a self-validating and reproducible protocol are emphasized throughout.

Synthetic Overview

The synthesis of this compound is achieved through a two-step process, beginning with the synthesis of the key intermediate, Methyl 2-oxoindoline-6-carboxylate. This is followed by N-methylation to yield the final product.

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tdcommons.org [tdcommons.org]

- 4. chemimpex.com [chemimpex.com]

Application Note & Protocol: Quantitative Analysis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This compound and its parent structures, oxindole carboxylates, are significant intermediates in pharmaceutical synthesis. Accurate quantification is critical for process monitoring, quality control, and pharmacokinetic studies. This guide presents two robust analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantification and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on the rationale behind methodological choices and adherence to validation principles.

Introduction

This compound (CAS 1638764-31-4) belongs to the oxindole class of heterocyclic compounds[1][2]. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics. The parent compound, Methyl 2-oxoindoline-6-carboxylate, is a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used in cancer therapy[3][4][5]. Given the importance of this structural class, the development of reliable and validated analytical methods for precise quantification is paramount for ensuring product quality and consistency in research and development.

This application note details validated methods to achieve this, emphasizing scientific integrity and providing step-by-step protocols that are both reproducible and robust.

Compound Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl 1-methyl-2-oxoindoline-6-carboxylate | [1] |

| CAS Number | 1638764-31-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₃ | N/A |

| Molecular Weight | 205.21 g/mol | N/A |

| Structure |  | N/A |

Recommended Method 1: HPLC with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV detector is a widely accessible, robust, and reliable technique for the quantification of chromophoric compounds like oxindole derivatives[6][7]. This method is ideal for analyzing the purity of synthetic batches, in-process control samples, and formulation assays where analyte concentrations are relatively high.

Principle

The method utilizes reversed-phase chromatography to separate the analyte from impurities on a C18 stationary phase. An isocratic mobile phase provides consistent elution and stable baselines. Quantification is achieved by measuring the analyte's absorbance at a specific wavelength (λmax) and comparing the peak area to a calibration curve constructed from standards of known concentration.

Instrumentation and Materials

-

HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, DAD or Variable Wavelength UV Detector.

-

Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

-

Standard: this compound, reference standard (>98% purity).

Experimental Protocol

Step 1: Mobile Phase Preparation

-

Prepare Mobile Phase A: 0.1% Formic Acid in Deionized Water.

-

Prepare Mobile Phase B: Acetonitrile.

-

The recommended mobile phase composition is an isocratic mixture of 40% Mobile Phase A and 60% Mobile Phase B .

-

Degas the mobile phase using sonication or an inline degasser before use.

-

Scientist's Note: Formic acid is added to control the pH of the mobile phase, ensuring the analyte (a neutral compound) remains in a single, un-ionized form, which results in sharp, symmetrical peaks. Acetonitrile is a common organic modifier that provides good separation efficiency for moderately polar compounds like oxindoles[6].

-

Step 2: Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

-

Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Sample Preparation

-

Accurately weigh the sample containing the analyte.

-

Dissolve the sample in the diluent (50:50 Acetonitrile/Water) to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).

-

Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 40% (0.1% Formic Acid in Water) : 60% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (or λmax determined by DAD scan) |

| Run Time | 10 minutes |

-

Scientist's Note: A detection wavelength of 280 nm is a good starting point for indole-containing compounds[8][9]. A DAD detector is recommended to confirm the analyte's identity by comparing its UV spectrum with that of the reference standard and to assess peak purity.

HPLC Workflow Diagram

Caption: Workflow for HPLC-UV quantification.

Advanced Method 2: LC-MS/MS for High Sensitivity

For applications requiring lower detection limits, such as bioanalysis (e.g., in plasma or urine) or trace impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity and selectivity are achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode[10][11].

Principle

The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and detected by a tandem mass spectrometer. The first quadrupole (Q1) isolates the analyte's parent ion (precursor ion). This ion is fragmented in the collision cell (Q2), and the second quadrupole (Q3) isolates a specific fragment ion (product ion). This specific MRM transition provides high selectivity, minimizing interference from matrix components[12].

Instrumentation and Materials

-

LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Chromatography Column: C18, 50 mm x 2.1 mm, 1.8 µm (UPLC column for faster analysis).

-

Reagents: As in HPLC method, but ensure all are LC-MS grade.

-

Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a related compound with similar chromatographic behavior (e.g., Methyl 2-oxoindoline-6-carboxylate) can be used.

Experimental Protocol

Step 1: MS Parameter Optimization

-

Infuse a dilute solution (~1 µg/mL) of the analyte directly into the mass spectrometer to determine the optimal ionization mode (positive or negative) and to identify the precursor ion ([M+H]⁺ or [M-H]⁻). For this compound, ESI positive mode is predicted to be effective, yielding a precursor ion at m/z 206.2.

-

Perform a product ion scan on the precursor ion to identify stable, high-intensity product ions for MRM. Two transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier).

Step 2: Sample Preparation (Protein Precipitation for Plasma)

-

To 50 µL of plasma sample, add 150 µL of ice-cold Acetonitrile containing the internal standard.

-

Vortex vigorously for 2 minutes to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean vial for injection.

-

Scientist's Note: Protein precipitation is a rapid and effective method for cleaning up biological samples. Using 3 parts organic solvent to 1 part plasma ensures efficient protein removal.

-

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

|---|---|

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B in 3 min; hold at 95% B for 1 min; return to 5% B in 0.1 min; re-equilibrate for 0.9 min. |

Tandem Mass Spectrometry

| Parameter | Condition |

|---|---|

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | m/z 206.2 |